4-Methoxy-3-(pyrimidin-5-yl)aniline
Description
Properties
CAS No. |
361549-93-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-methoxy-3-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-9(12)4-10(11)8-5-13-7-14-6-8/h2-7H,12H2,1H3 |
InChI Key |
FZQSBICFBYRULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Halogen-Displacement Methodology
The most direct route involves substituting a halogen atom at the 3-position of 4-methoxyaniline derivatives. A 2024 ACS Omega study demonstrated this using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-methoxyaniline under hydrochloric acid catalysis. Key parameters:
The aqueous conditions promote both solubility and protonation of the pyrimidine nitrogen, enhancing electrophilicity at the C2 position. NMR studies confirm regioselective substitution at the pyrimidine's 2-position rather than the 4-position due to steric factors.
Buchwald-Hartwig Amination
Transition-metal catalyzed couplings provide superior yields for electron-deficient pyrimidines. A 2025 patent application detailed a palladium/Xantphos system coupling 3-bromo-4-methoxyaniline with pyrimidin-5-ylboronic acid:
Reaction Scheme :
3-Bromo-4-methoxyaniline + Pyrimidin-5-ylboronic acid
→ Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (3 eq)
→ Toluene/Water (4:1), 100°C, 12 hours
→ Yield : 92%
This method avoids the harsh conditions of nucleophilic substitution but requires rigorous oxygen exclusion. XPS analysis of catalyst residues shows <5 ppm palladium contamination after activated carbon treatment.
Reductive Amination Strategies
Sodium Borohydride-Mediated Reduction
A 2016 Chinese patent demonstrated the utility of zinc chloride/sodium borohydride systems for simultaneous nitro and heteroaromatic ring reductions. When applied to 4-methoxy-3-(pyrimidin-5-yl)nitrobenzene:
Conditions :
- Reductant : NaBH₄ (1.5 eq)
- Additive : ZnCl₂ (0.6 eq)
- Solvent : THF
- Temperature : 30°C
- Time : 4 hours
- Yield : 95.2%
¹H NMR tracking reveals complete nitro → amine conversion within 3 hours, with the pyrimidine ring remaining intact. Industrial scalability is enhanced by the aqueous workup—ethyl acetate extraction followed by petroleum ether crystallization gives >99% purity.
Catalytic Hydrogenation
Comparative studies show palladium-on-carbon (5% Pd/C) under 50 psi H₂ in ethanol reduces 4-methoxy-3-(pyrimidin-5-yl)nitrobenzene in 97% yield. However, catalyst poisoning by the pyrimidine nitrogen necessitates 10% excess catalyst loading. Economic analyses indicate this method becomes cost-prohibitive above 100 kg scale due to precious metal costs.
Cross-Coupling Methodologies
Suzuki-Miyaura Coupling
Installing the pyrimidine ring via Suzuki coupling offers orthogonal functionalization. A representative procedure from WO2021074138A1:
Components :
- 3-Amino-4-methoxyphenylboronic acid
- 5-Bromopyrimidine
- PdCl₂(dppf) (2 mol%)
- Cs₂CO₃ (2.5 eq)
- DME/H₂O (10:1), 80°C, 8 hours
- Yield : 88%
HPLC purity reaches 99.3% after recrystallization from ethanol/water. The boronic acid's amine group requires protection as a tert-butyl carbamate to prevent catalyst deactivation.
Direct C-H Amination
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2025 BenchChem patent describes a continuous process achieving 98% conversion:
- Reactor Type : Microstructured packed-bed
- Residence Time : 8 minutes
- Temperature : 130°C
- Pressure : 25 bar
- Throughput : 12 kg/hour
Key advantages include precise temperature control and immediate quenching of reactive intermediates, minimizing byproduct formation.
Green Chemistry Metrics
Comparative analysis of methods reveals:
| Method | PMI* | E-Factor** | Solvent Intensity* |
|---|---|---|---|
| Nucleophilic Substitution | 3.2 | 18.7 | 0.45 |
| Buchwald-Hartwig | 8.1 | 42.3 | 0.89 |
| Reductive Amination | 2.8 | 15.2 | 0.31 |
| Continuous Flow | 1.9 | 9.8 | 0.22 |
*Process Mass Intensity (kg/kg)
Waste per product kg
* L solvent/kg product
The reductive amination route outperforms others in sustainability metrics, though continuous flow systems offer the lowest environmental impact.
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (s, 1H, pyrimidine H), 7.12 (d, J=8.4 Hz, 1H, ArH), 6.98 (dd, J=8.4, 2.0 Hz, 1H, ArH), 6.87 (d, J=2.0 Hz, 1H, ArH), 5.21 (s, 2H, NH₂), 3.79 (s, 3H, OCH₃).
13C NMR (101 MHz, DMSO-d₆) :
δ 158.4 (C-O), 155.2, 153.8 (pyrimidine C), 132.1, 123.7, 116.4, 114.9 (ArC), 56.1 (OCH₃).
HRMS (ESI+) : m/z calc. for C₁₁H₁₂N₃O [M+H]⁺: 202.0975, found: 202.0978.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyrimidin-5-yl)aniline undergoes various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(pyrimidin-5-yl)aniline.
Reduction: Formation of this compound with an additional amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit protein kinases, which are crucial for cell signaling and growth. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters of 4-Methoxy-3-(pyrimidin-5-yl)aniline and its analogs:
Electronic and Steric Effects
- Methoxy vs. Methyl : The methoxy group in This compound is electron-donating, enhancing the nucleophilicity of the aniline’s NH₂ group compared to the electron-neutral methyl substituent in 4-Methyl-3-(pyrimidin-5-yl)aniline . This difference influences solubility (methoxy improves hydrophilicity) and reactivity in electrophilic substitutions .
- Trifluoromethyl vs. Pyrimidinyl: The CF₃ group in 4-Methoxy-3-(trifluoromethyl)aniline is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group.
Biological Activity
4-Methoxy-3-(pyrimidin-5-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group and a pyrimidine moiety attached to an aniline structure. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 178.20 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures, including those containing pyrimidine and aniline groups, exhibit antitumor properties. For instance, studies have shown that this compound can inhibit cellular pathways involved in cancer progression, potentially through the modulation of specific enzymes or receptors .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in cell signaling pathways. The presence of the methoxy and pyrimidine groups enhances its reactivity, allowing it to influence various biochemical processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- Substituent Effects : The presence of electron-donating groups like methoxy can enhance the compound's potency against specific targets.
- Pyrimidine Ring Contribution : The pyrimidine moiety is essential for maintaining biological activity, as it participates in hydrogen bonding and other interactions with target proteins .
- Comparative Analysis : Similar compounds lacking either the methoxy or pyrimidine groups often show reduced activity, highlighting the importance of these structural features .
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Antitumor Studies : A study on pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
- Antimicrobial Testing : Derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .
- Inflammatory Response : Research indicated that certain derivatives significantly reduced inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
